Cas no 57876-69-4 (2-Chloro-3-methylquinoline)

2-Chloro-3-methylquinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its chloro and methyl substituents enhance reactivity, making it a versatile building block for constructing complex heterocyclic compounds. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features facilitate selective functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The high purity and well-defined chemical properties of 2-Chloro-3-methylquinoline support reproducible results in research and industrial processes. Its compatibility with cross-coupling reactions further underscores its value in synthetic chemistry.
2-Chloro-3-methylquinoline structure
2-Chloro-3-methylquinoline structure
Product Name:2-Chloro-3-methylquinoline
CAS No:57876-69-4
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD00100265
CID:57207
PubChem ID:339082
Update Time:2025-06-07

2-Chloro-3-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methylquinoline
    • NSC 364026
    • 2-Chloro-3-methyl-quinoline
    • Quinoline, 2-chloro-3-methyl-
    • NSC364026
    • zlchem 105
    • PubChem12431
    • methyl 2-chloroquinoline
    • 2-Chloro-3-methylquinolin
    • 3-methyl-2-chloroquinoline
    • 2-Cloro-3-methyl-quinoline
    • 2-Chloro-3-methyl quinoline
    • Quinoline,2-chloro-3-methyl-
    • 2-chloranyl-3-methyl-quinoline
    • ZLB0094
    • UMYPPRQNLXTIEQ-UHFFFAOYSA-N
    • SBB041011
    • MFCD00100265
    • TS-00181
    • SB67450
    • EN300-68983
    • 2-Chloro-3-methylquinoline, AldrichCPR
    • Z1097119565
    • FT-0611731
    • A831654
    • SCHEMBL862325
    • NSC-364026
    • SY040433
    • AKOS000269597
    • 57876-69-4
    • CS-W017356
    • F1901-0114
    • DTXSID10320761
    • AC-35625
    • DB-020791
    • MDL: MFCD00100265
    • Inchi: 1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
    • InChI Key: UMYPPRQNLXTIEQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 177.03500
  • Monoisotopic Mass: 177.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.1810 (rough estimate)
  • Melting Point: 83-84 ºC
  • Boiling Point: 292.84°C (rough estimate)
  • Flash Point: 154.5°C
  • Refractive Index: 1.6000 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 12.89000
  • LogP: 3.19660
  • Solubility: water

2-Chloro-3-methylquinoline Security Information

2-Chloro-3-methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-3-methylquinoline Pricemore >>

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2-Chloro-3-methylquinoline Production Method

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